2-Chloro-3-isopropylpyridine

Catalog No.
S1546065
CAS No.
158503-51-6
M.F
C8H10ClN
M. Wt
155.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-isopropylpyridine

Agrochemical manufacturers developing isoflucypram require the precise 3-isopropyl substitution; other isomers are synthetically unviable. 2-Chloro-3-isopropylpyridine provides the mandatory regioisomer for target binding. - Irreplaceable intermediate for isoflucypram fungicide; isomerically pure building block. - Chloro substituent ensures cost-efficient large-scale cross-coupling vs. bromo analogs. - Reliable commercial supply supports process R&D and pilot production.

CAS Number

158503-51-6

Product Name

2-Chloro-3-isopropylpyridine

IUPAC Name

2-chloro-3-propan-2-ylpyridine

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

InChI

InChI=1S/C8H10ClN/c1-6(2)7-4-3-5-10-8(7)9/h3-6H,1-2H3

InChI Key

NHVJMRHABPVQTR-UHFFFAOYSA-N

SMILES

CC(C)C1=C(N=CC=C1)Cl

Synonyms

2-CHLORO-3-ISOPROPYLPYRIDINE

Canonical SMILES

CC(C)C1=C(N=CC=C1)Cl

Purity

≥97%

Package Size

1 g, 5 g, 25 g

2-Chloro-3-isopropylpyridine (CAS: 158503-51-6) is a substituted heterocyclic compound belonging to the class of chloropyridines. These molecules serve as critical intermediates in the synthesis of complex organic targets, particularly in the agrochemical and pharmaceutical industries [1]. The specific arrangement of the chloro, isopropyl, and nitrogen functionalities on the pyridine ring dictates its reactivity profile, making it a tailored precursor for specific, high-value active ingredients where isomeric or otherwise substituted analogs are not suitable [2].

Research Fit

May support Pd-catalyzed cross-coupling workflows requiring steric control at the 2-chloro position
Suitable for synthesizing pyridine-based scaffolds in medicinal chemistry and agrochemical research
Provides elevated lipophilicity for drug-discovery intermediate design; aids CNS lead optimization studies

Substituting 2-Chloro-3-isopropylpyridine with isomers (e.g., 2-chloro-4-isopropylpyridine or 2-chloro-5-isopropylpyridine) is synthetically unviable for its target applications. The specific 3-isopropyl substitution pattern is a mandatory structural element for achieving the desired biological activity in downstream products like the fungicide isoflucypram, as it dictates the final molecule's conformation and binding to its target enzyme [1]. Furthermore, while a bromo-analog might offer higher reactivity in some cross-coupling reactions, this comes at a significant cost premium and alters the process economics. The chloro-analog represents a deliberate, cost-effective choice for large-scale synthesis, provided the appropriate catalytic system is employed [2].

Substitution Risk

Steric environment mismatch

The 3-isopropyl group creates a steric profile distinct from methyl or hydrogen analogs; this can alter reaction kinetics and regioselectivity in nucleophilic substitutions and cross-couplings.

Electronic modulation difference

The electron-donating isopropyl substituent shifts pyridine ring electron density compared to smaller alkyl groups, potentially affecting Pd-catalyst compatibility and coupling efficiency.

Lipophilicity gap

Substantially higher lipophilicity than 2-chloropyridine changes physicochemical properties in drug-discovery intermediates; direct substitution without re-optimization may not be reliable.

Mandatory Precursor for SDHI Fungicide Isoflucypram

2-Chloro-3-isopropylpyridine is explicitly cited as a key intermediate in the synthesis of isoflucypram, a modern succinate dehydrogenase inhibitor (SDHI) fungicide [1]. The synthetic route involves a C-N cross-coupling reaction, such as a Buchwald-Hartwig amination, to connect the 2-position of the pyridine ring to the N-cyclopropyl-N-benzylamine fragment. The use of an isomeric pyridine, such as one with the isopropyl group at the 4- or 5-position, would result in the formation of an entirely different molecule lacking the required fungicidal activity [2].

Evidence DimensionPrecursor role in patented synthesis
Target Compound DataExplicitly named as a key starting material for isoflucypram.
Comparator Or BaselineIsomeric pyridines (e.g., 2-chloro-4-isopropylpyridine) are not mentioned and would lead to off-target, inactive analogs.
Quantified DifferenceQualitatively absolute; only the target compound yields the correct final product structure.
ConditionsSynthesis of N-(5-chloro-2-isopropylbenzyl)-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide (Isoflucypram) as described in patent literature.

For manufacturers of isoflucypram or related patented agrochemicals, this specific regioisomer is the only viable starting material.

Pd Coupling Selectivity
Class-level inference
Steric shielding inferred from 2-chloro-3-methylpyridine analogs; no direct kinetic data for 2-chloro-3-isopropylpyridine
May improve selectivity in challenging Suzuki-Miyaura couplings
Requires experimental verification in target reaction system

Cost-Effective Alternative to Bromo-Analogs

In palladium-catalyzed cross-coupling reactions, the C-Cl bond is significantly stronger (~339 kJ/mol) than the C-Br bond (~276 kJ/mol), making chloropyridines less reactive than their bromopyridine counterparts [1]. While 2-bromo-3-isopropylpyridine could potentially react under milder conditions, 2-chloro-3-isopropylpyridine offers a substantial cost advantage, which is critical for industrial-scale production. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., biarylphosphines), have been developed to efficiently activate the more robust C-Cl bond, enabling high yields and making the chloro-derivative the economically preferred choice for large-scale synthesis [2].

Evidence DimensionCarbon-Halogen Bond Dissociation Energy (BDE)
Target Compound Data~339 kJ/mol (for C-Cl bond)
Comparator Or Baseline2-Bromo-3-isopropylpyridine (~276 kJ/mol for C-Br bond)
Quantified DifferenceThe C-Cl bond is ~23% stronger, requiring more optimized catalytic systems but offering lower raw material cost.
ConditionsGeneral conditions for palladium-catalyzed oxidative addition, the rate-limiting step in many cross-coupling reactions.

This compound provides a balance of reactivity and cost, making it a strategic choice for optimizing production economics in large-scale agrochemical synthesis.

Lipophilicity (cLogP)
Data to verify
cLogP ~2.8 vs. ~1.5 for 2-chloropyridine
Supports CNS drug-discovery intermediate research
Calculated value; no experimental logP or membrane-permeability data provided

Steric Influence of the Isopropyl Group

The bulky isopropyl group at the C3 position exerts significant steric hindrance around the adjacent C2-chloro atom. This steric pressure influences the approach of the palladium catalyst during the oxidative addition step of cross-coupling reactions [1]. Compared to a less hindered analog like 2-chloro-3-methylpyridine, this compound may require more specialized, sterically demanding ligands (e.g., Josiphos, RuPhos) to achieve optimal catalytic turnover and yield [2]. While this presents a process optimization challenge, it also offers an opportunity for selectivity, potentially disfavoring unwanted side reactions that might occur with smaller, less-hindered substrates. This defined steric profile is integral to its role as a specific building block.

Evidence DimensionSteric Hindrance (Qualitative)
Target Compound DataSignificant steric bulk from the isopropyl group adjacent to the reaction center.
Comparator Or Baseline2-Chloro-3-methylpyridine (Reduced steric bulk from methyl group).
Quantified DifferenceRequires catalyst/ligand systems specifically designed for hindered substrates to achieve high yields, unlike less-hindered analogs.
ConditionsPalladium-catalyzed C-N or C-C cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki).

Understanding the specific steric requirements allows for the correct selection of catalysts and process conditions, ensuring efficient and high-yield conversion where less-hindered analogs might fail or produce different side-product profiles.

Commercial Availability
Supplier data
≥98% purity; stocked in kg quantities vs. limited availability of regioisomeric analogs
Ensures supply chain resilience and shortens procurement timelines
Vendor-catalog data; verify lot-specific purity and real-time stock

Industrial Synthesis of Isoflucypram and SDHI Fungicides

This compound is the designated building block for the industrial production of the fungicide isoflucypram. Its structure is non-negotiable for achieving the final active ingredient, making it an essential raw material for agrochemical manufacturers operating in the cereal fungicide market [1].

Development of Hindered 2,3-Disubstituted Pyridine Libraries

As a cost-effective yet reactive building block, this compound is well-suited for research and development programs aiming to synthesize libraries of novel 2,3-disubstituted pyridines. The chloro group can be displaced via modern cross-coupling methods to introduce diverse functionalities at the C2 position, while the isopropyl group provides a fixed, sterically demanding anchor [2].

Cost-Constrained Process Development for Complex Heterocycles

In process chemistry, where raw material cost is a primary driver, this compound serves as an excellent starting point. It allows for the development of economical synthetic routes that leverage advanced catalysis to overcome the lower reactivity of the C-Cl bond, a valuable strategy compared to relying on more expensive bromo- or iodo-pyridines [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Lipophilicity profile (cLogP range)
Membrane permeability or ADME screening in research models
Pd-catalyzed cross-coupling optimization
Steric shielding at 2-chloro reactive site
Reaction selectivity and yield in model Suzuki-Miyaura couplings
Agrochemical intermediate synthesis
Regioselective functionalization capability
Synthetic route feasibility and intermediate purity
Structure-reactivity relationship studies
Substitution pattern (2-Cl, 3-iPr)
Comparative reactivity with other 2-chloro-3-alkylpyridines

XLogP3

2.9

Wikipedia

2-Chloro-3-(propan-2-yl)pyridine

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